molecular formula C26H25N5O3 B12764600 Vilazodone impurity 17 CAS No. 1637223-09-6

Vilazodone impurity 17

Cat. No.: B12764600
CAS No.: 1637223-09-6
M. Wt: 455.5 g/mol
InChI Key: BMSCRDJVFQWRDR-UHFFFAOYSA-N
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Description

Vilazodone Impurity 17 (M17) is a urinary metabolite of vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist approved for major depressive disorder (MDD) . M17 is generated via enzymatic cleavage of the parent drug, resulting in a smaller molecular fragment distinct from vilazodone’s original structure . Its synthesis involves a multi-step chemical process (Fig. 2 in ), with detailed characterization data available in supplementary materials .

Properties

CAS No.

1637223-09-6

Molecular Formula

C26H25N5O3

Molecular Weight

455.5 g/mol

IUPAC Name

5-[4-[4-(5-cyano-1H-indol-3-yl)-4-oxobutyl]piperazin-1-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H25N5O3/c27-15-17-3-5-22-20(12-17)21(16-29-22)23(32)2-1-7-30-8-10-31(11-9-30)19-4-6-24-18(13-19)14-25(34-24)26(28)33/h3-6,12-14,16,29H,1-2,7-11H2,(H2,28,33)

InChI Key

BMSCRDJVFQWRDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vilazodone impurity 17 involves several steps, starting from basic chemical precursors. One common synthetic route begins with the reaction of 5-cyanoindole with 4-chlorobutanoyl chloride under catalysis by isobutyl-AlCl2, followed by reduction with 2-(methoxyethoxy)aluminum hydride. Subsequent steps involve hydrogenation with Pd/C and nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize the formation of unwanted by-products. The use of environmentally friendly reagents and scalable processes is emphasized to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

Vilazodone impurity 17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Vilazodone impurity 17 has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Between M17 and Related Compounds

Compound Type Molecular Weight Key Structural Features Relevance to Cross-Reactivity
Vilazodone M17 Metabolite Not reported Cleavage product; smaller fragment with indole core Weak 2D similarity to amphetamines/TCAs
Vilazodone Acid (Impurity A) Process impurity 442.51 Carboxylic acid derivative of vilazodone No cross-reactivity data reported
Vilazodone Ester (Impurity B) Process impurity 470.56 Ethyl ester derivative of vilazodone No cross-reactivity data reported
Vilazodone Nitroso Impurity 7 Process impurity 223.06 Brominated nitroso-indole derivative Used for analytical method validation
Amphetamine Target molecule 135.21 Phenethylamine backbone Immunoassay antigenic target
Imipramine (TCA) Target molecule 280.41 Tricyclic ring system with alkylamine side chain Immunoassay antigenic target
  • Structural Insights :
    • M17 lacks the benzofuran-piperazine moiety of vilazodone, resulting in a simplified indole-containing structure . This contrasts with process impurities like Vilazodone Acid and Ester, which retain the parent drug’s core structure but feature functional group modifications .
    • M17’s 2D similarity to amphetamines (e.g., Tanimoto coefficient ~0.46) is comparable to weakly cross-reactive compounds like m-chlorophenylpiperazine (mCPP) but lower than definitive cross-reactants like cocaethylene (Tanimoto = 0.85) .

Cross-Reactivity Analysis with Amphetamines and TCAs

Table 2: Cross-Reactivity Testing Results for M17 and Comparators

Compound Amphetamines Immunoassay (Roche/Siemens) TCA Immunoassay (Siemens) 2D Similarity Score
Vilazodone M17 No reactivity up to 100,000 ng/mL No reactivity up to 2,000 ng/mL 0.46 (Amphetamines)
mCPP Weak reactivity at 50,000 ng/mL Not tested 0.48
Methylphenidate No reactivity Not tested 0.41
Labetalol No reactivity Not tested 0.34
  • This contrasts with compounds like mCPP, which exhibit weak cross-reactivity despite comparable 2D similarity scores . Computational models alone are insufficient to predict cross-reactivity, as evidenced by methylphenidate and labetalol, which share M17’s similarity profile but lack immunoassay interference .

Analytical and Detection Challenges

  • Detection Methods: M17 requires specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification, as standard immunoassays fail to detect it . In contrast, process impurities like Vilazodone Acid and Ester are quantified using stability-indicating HPLC methods with UV detection at 235 nm, achieving resolution in <10 minutes .
  • Process impurities (e.g., Nitroso Impurity 7) are prioritized for analytical validation due to their presence in active pharmaceutical ingredients (APIs) .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Vilazodone Impurity 17 in active pharmaceutical ingredients (APIs)?

  • Methodological Answer : A validated stability-indicating HPLC method using a C18 column (15 cm × 4.6 mm, 5µ) with a mobile phase of methanol and 0.05 M KH2_2PO4_4 (55:45 v/v) is recommended. This method, optimized for related substances, achieves separation of impurities within 5 minutes and complies with ICH guidelines for specificity, accuracy, and precision. Stress testing (acid/base hydrolysis, oxidation, thermal/humidity exposure) should be conducted to assess impurity formation and mass balance (>98% recovery) .

Q. How can researchers ensure the specificity of analytical methods for Impurity 17 when co-eluting with other process-related impurities?

  • Methodological Answer : Method optimization via gradient elution, column temperature adjustments, and mobile phase pH tuning can enhance resolution. Orthogonal techniques like LC-MS or NMR should be employed to confirm peak purity and identity. Forced degradation studies under controlled stress conditions (e.g., oxidative or thermal stress) help isolate Impurity 17 and validate method specificity .

Q. What are the critical validation parameters for HPLC methods targeting this compound?

  • Methodological Answer : Key parameters include:

  • Linearity : Over a range of 0.05–150% of the specification limit.
  • Accuracy : Spiked recovery studies (98–102%).
  • Precision : ≤2% RSD for repeatability and intermediate precision.
  • LOD/LOQ : Typically ≤0.05% for impurities.
    Validation must adhere to ICH Q2(R1) guidelines, with documentation of robustness via deliberate variations in flow rate, column age, and mobile phase composition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Impurity 17 levels observed under varying stress conditions (e.g., oxidative vs. thermal degradation)?

  • Methodological Answer : Conduct mass balance studies to account for degradation products and unreacted API. Use high-resolution mass spectrometry (HRMS) to track degradation pathways and identify transient intermediates. Statistical tools (e.g., ANOVA) can assess the significance of variability between stress conditions. Cross-validate findings with kinetic modeling to predict impurity formation rates under different scenarios .

Q. What experimental strategies are effective for structural elucidation of this compound?

  • Methodological Answer : Combine spectral data from 1^1H/13^13C NMR, HRMS, and IR spectroscopy. Synthesize Impurity 17 via controlled reactions (e.g., nitrosation or alkylation) to obtain a reference standard. Compare retention times, fragmentation patterns (MS/MS), and spectral fingerprints with synthesized material to confirm identity. Purity must be ≥95% by HPLC for reliable characterization .

Q. How should researchers design forced degradation studies to profile Impurity 17’s formation pathways?

  • Methodological Answer :

  • Acid/Base Hydrolysis : Use 1N HCl/NaOH at 60°C for 24–48 hours.
  • Oxidative Stress : 3% H2_2O2_2 at room temperature for 6 hours.
  • Photolytic/Thermal Stress : Expose API to 1.2 million lux·hr UV light or 40–80°C/75% RH for 14 days.
    Monitor degradation via time-point sampling and correlate Impurity 17 levels with degradation kinetics. Use LC-MS to identify intermediate byproducts and propose mechanistic pathways .

Q. What statistical approaches are suitable for assessing method robustness in Impurity 17 quantification?

  • Methodological Answer : Apply a Plackett-Burman or full factorial design to evaluate critical method parameters (e.g., column batch, detector wavelength). Analyze %RSD for retention time, peak area, and resolution across ≥6 replicates. Use multivariate analysis (e.g., PCA) to identify significant variables impacting method performance. Establish control charts for long-term reproducibility monitoring .

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